amino}propanoic acid CAS No. 1202814-94-5](/img/structure/B6309263.png)

3-{[(t-Butoxy)carbonyl](hexyl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound that can be purchased from various chemical suppliers . It contains a tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular formula of “3-{(t-Butoxy)carbonylamino}propanoic acid” is C8H16N2O4 . Its average mass is 204.224 Da and its monoisotopic mass is 204.111008 Da .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación

Synthesis of Dipeptides

The compound “3-{(t-Butoxy)carbonylamino}propanoic acid” can be used as a starting material in the synthesis of dipeptides. This process involves coupling the protected amino acid with another amino acid using common coupling reagents, resulting in the formation of dipeptides which are essential in various biological processes and pharmaceutical applications.

Peptide Bond Formation Studies

Researchers can employ “3-{(t-Butoxy)carbonylamino}propanoic acid” to study peptide bond formation mechanisms. Understanding these mechanisms is crucial for advancements in biochemistry and molecular biology, particularly in the synthesis of proteins and peptides.

Analytical Chemistry Applications

“3-{(t-Butoxy)carbonylamino}propanoic acid” may also be used as a standard or reagent in analytical chemistry to identify or quantify substances through techniques like chromatography or spectroscopy.

Chemical Education

Lastly, this compound can serve as an example in chemical education to demonstrate various concepts such as amino acid protection strategies, peptide synthesis, and the application of organic chemistry in biological systems.

Each application mentioned above represents a unique field where “3-{(t-Butoxy)carbonylamino}propanoic acid” plays a crucial role. The compound’s versatility highlights its importance in scientific research across multiple disciplines.

Mecanismo De Acción

Target of Action

The compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, which involves the formation and breaking of amide bonds . The use of Boc-protected amino acids can prevent unwanted reactions in selective or multistep organic synthesis .

Pharmacokinetics

The boc group can affect the compound’s bioavailability by protecting the amine group during synthesis and can be removed later to release the active compound .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the compound’s stability and efficacy can be affected by temperature, solvent used, and presence of other reactive groups .

Propiedades

IUPAC Name |

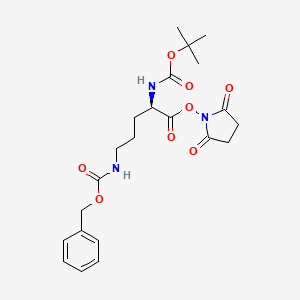

3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNHOTITPQFNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309201.png)

amino}propanoic acid](/img/structure/B6309206.png)

amino}propanoic acid](/img/structure/B6309216.png)

amino}propanoic acid](/img/structure/B6309219.png)

![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)

![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)

![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)

amino}propanoic acid](/img/structure/B6309248.png)

amino}propanoic acid](/img/structure/B6309257.png)

![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)